molecular formula C11H10BrNO2 B187455 5-bromo-1-propyl-1H-indole-2,3-dione CAS No. 312636-28-5

5-bromo-1-propyl-1H-indole-2,3-dione

Cat. No.: B187455
CAS No.: 312636-28-5
M. Wt: 268.11 g/mol
InChI Key: RSOPTJFYJLURGR-UHFFFAOYSA-N
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Description

5-bromo-1-propyl-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position and a propyl group at the 1-position of the indole ring, with a dione functional group at the 2,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione typically involves the bromination of 1-propylindole followed by oxidation to introduce the dione functionality. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield the brominated product. Subsequent oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-propyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2,3-dione: Lacks the propyl group at the 1-position.

    1-propylindole-2,3-dione: Lacks the bromine atom at the 5-position.

    5-chloro-1-propyl-1H-indole-2,3-dione: Contains a chlorine atom instead of bromine.

Uniqueness

5-bromo-1-propyl-1H-indole-2,3-dione is unique due to the presence of both the bromine atom and the propyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

5-bromo-1-propylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPTJFYJLURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364986
Record name 5-bromo-1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312636-28-5
Record name 5-bromo-1-propyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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